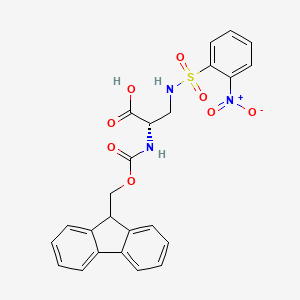
(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid is a useful research compound. Its molecular formula is C24H21N3O8S and its molecular weight is 511.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protection of Hydroxy-groups and Synthesis Applications
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from the compound , is used extensively as a protective group for hydroxy-groups in peptide synthesis. It offers compatibility with various acid- and base-labile protecting groups and can be removed conveniently without affecting other sensitive groups. This property is particularly beneficial in the synthesis of complex peptide sequences and has been utilized in the synthesis of an octathymidylic acid fragment, showcasing its pivotal role in nucleic acid chemistry (Gioeli & Chattopadhyaya, 1982).
Sulfhydryl Function Blocking and Peptide Modification
The 9-fluorenylmethyl (Fm) group is also explored for its potential in blocking the sulfhydryl function, which is crucial in cysteine chemistry. The stability of the S-Fm group against acids and catalytic hydrogenation allows for the selective protection of sulfhydryl groups, facilitating the synthesis of peptides with modified cysteine residues. This method has been applied to create N-tert.-butyloxycarbonyl-S-9-fluorenylmethyl-L-cysteine p-nitrophenyl ester and cysteinyl peptides protected with the S-Fm group, demonstrating its versatility in peptide engineering (Bodanszky & Bednarek, 2009).
Polyimide Synthesis for Fuel Cell Applications
A novel application of derivatives of the subject compound extends into the field of materials science, particularly in the synthesis of sulfonated polyimides for fuel cell membranes. These materials, synthesized from diamine monomers related to fluorenyl derivatives, show promising proton conductivities and solubility profiles, comparable to those of commercial Nafion membranes. This highlights the compound's role in advancing fuel cell technology through the development of new polyelectrolyte materials (Guo et al., 2002).
Fluorescent Probes and Bioimaging Applications
Furthermore, the compound's derivatives have been utilized in the creation of fluorescent probes for bioimaging applications. The synthesis of specific fluorenyl-based probes has enabled the observation of cellular processes and the development of tools for studying protein dynamics and interactions. Such applications underscore the compound's importance in enhancing imaging techniques and providing insights into biological systems (Zhang et al., 2020).
Mecanismo De Acción
Target of Action
Fmoc-L-Dap(Ns)-OH, also known as (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid, is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in the formation of functional materials .
Mode of Action
The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the methoxycarbonyl group . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-Dap(Ns)-OH are primarily related to the self-assembly of peptides . The compound can influence the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Pharmacokinetics
The compound’s self-assembly features and potential applications suggest that its adme properties could be influenced by factors such as the inherent hydrophobicity and aromaticity of the fmoc moiety .
Result of Action
The molecular and cellular effects of Fmoc-L-Dap(Ns)-OH’s action are primarily seen in its ability to promote the self-assembly of peptides . This can lead to the formation of functional materials with potential applications in areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action, efficacy, and stability of Fmoc-L-Dap(Ns)-OH can be influenced by environmental factors. For instance, the pH of the environment can affect the compound’s ability to form hydrogels . Additionally, the presence of a hydrophobic environment, such as the inner micellar core or the aliphatic/aromatic interface of peptide nanostructures, can influence the compound’s fluorescence emission .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O8S/c28-23(29)20(13-25-36(33,34)22-12-6-5-11-21(22)27(31)32)26-24(30)35-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20,25H,13-14H2,(H,26,30)(H,28,29)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPDZSGJFJAFO-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

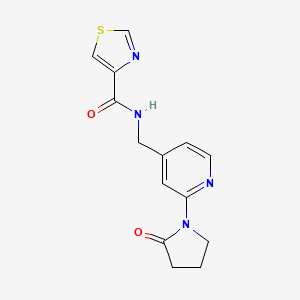
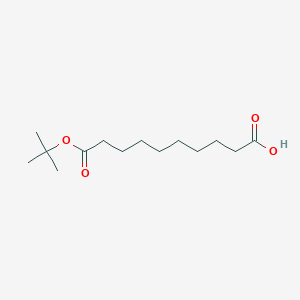
![N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2763934.png)
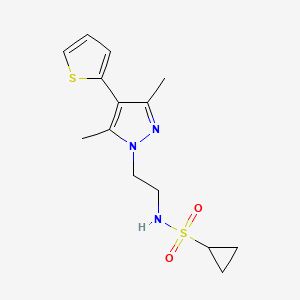
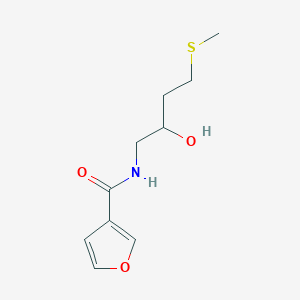
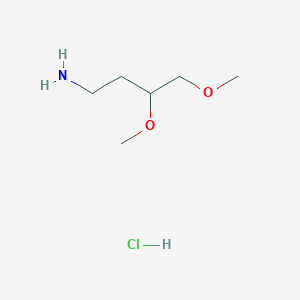

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2763944.png)
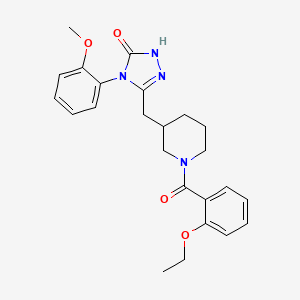
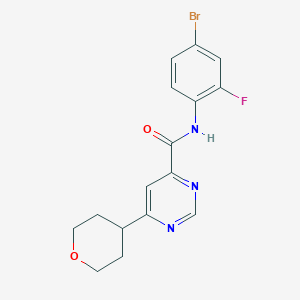
![1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole](/img/structure/B2763951.png)
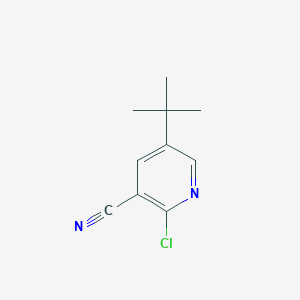
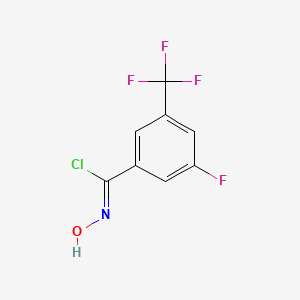
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2763954.png)